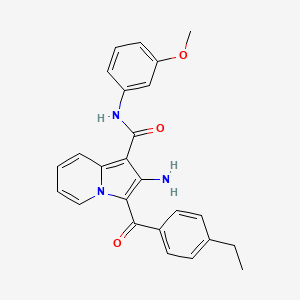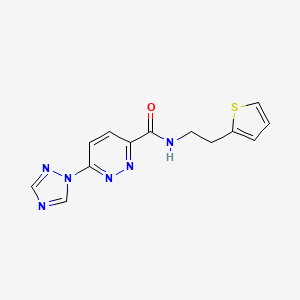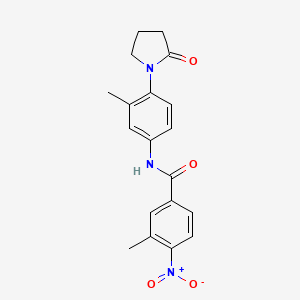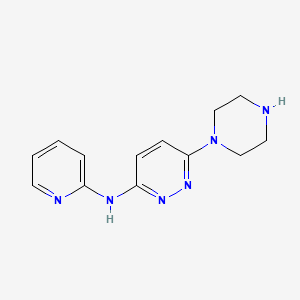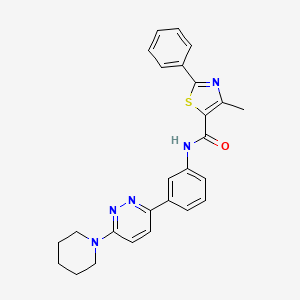![molecular formula C21H19NO4S B2495053 Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900019-26-3](/img/structure/B2495053.png)
Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including those with complex substituents, often involves multicomponent condensation reactions. For instance, functionalized thieno[2,3-b]pyridines have been synthesized through multicomponent reactions involving aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents, highlighting the versatility of thiophene synthesis methods (Dyachenko et al., 2019).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by various spectroscopic techniques, including X-ray crystallography, which reveals the detailed geometries of these compounds. For example, X-ray diffraction methods confirmed the structure of specific thiophene derivatives, showcasing the importance of crystallographic studies in understanding the molecular framework of complex organic compounds (Ramazani et al., 2011).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including palladium-catalyzed reactions, which lead to the formation of new bonds and structures, indicating the reactivity and versatility of these compounds (Wakui et al., 2004). These reactions are crucial for modifying the chemical properties of thiophene derivatives for specific applications.
Scientific Research Applications
Chemical Synthesis and Reactivity
Cross-Coupling Reactions
Research has demonstrated the utility of related compounds in cross-coupling reactions, notably in the arylation and methylation of phenolic derivatives. These processes have been facilitated by the use of U-shaped templates and specific ligands, emphasizing the potential for creating diverse chemical structures (Wan et al., 2013).
Synthesis of Heterocyclic Compounds
The compound's reactivity has been harnessed in synthesizing [3,2-d]4(3H)thieno- pyrimidinones, showcasing its potential in generating novel heterocyclic compounds with possible therapeutic applications (Hajjem et al., 2010).
Biological Activities and Applications
Allosteric Modifiers of Hemoglobin
Derivatives have been explored for their ability to modulate the oxygen affinity of hemoglobin, offering insights into potential therapeutic uses for conditions requiring altered oxygen delivery (Randad et al., 1991).
Anticancer Drug Synthesis
Functionalized organotin(IV) complexes, potentially derived from similar compounds, have shown significant anticancer activities. Their structural properties and in vitro cytotoxicities against various cancer cell lines have been extensively studied, highlighting their potential in cancer therapy (Basu Baul et al., 2009).
Analytical Applications
Chromatographic Separation
The compound's derivatives have been utilized in developing analytical methods for separation and determination, leveraging gas chromatography techniques. This application underscores the importance of such compounds in facilitating precise analytical assessments in pharmaceutical and chemical research (Feng, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Researchers should explore its potential applications in drug design, material science, and catalysis. Investigate its interactions with biological targets and evaluate its pharmacological properties. Additionally, consider modifications to enhance its stability, bioavailability, and efficacy.
properties
IUPAC Name |
methyl 3-[4-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-25-21(24)20-18(13-14-27-20)26-17-10-8-16(9-11-17)22-19(23)12-7-15-5-3-2-4-6-15/h2-6,8-11,13-14H,7,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGRZVZRDQAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)
